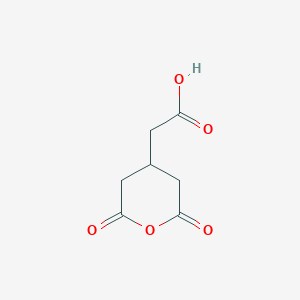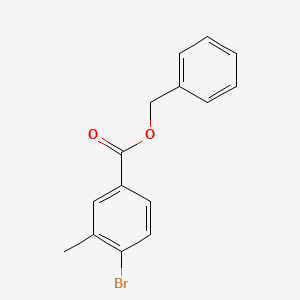
4-Bromo-3-methylbenzoic acid benzyl ester
Descripción general
Descripción
4-Bromo-3-methylbenzoic acid benzyl ester, also known as BMME, is a commonly used organic compound in scientific research. It has a CAS Number of 591775-13-2 and a molecular weight of 305.17 . The IUPAC name for this compound is benzyl 4-bromo-3-methylbenzoate .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H13BrO2/c1-11-9-13 (7-8-14 (11)16)15 (17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Aplicaciones Científicas De Investigación
Thermodynamic Properties and Solubility
The study of halogenbenzoic acids, including bromo-methylbenzoic acids, focuses on understanding the thermodynamics of sublimation, fusion, vaporization, and solubility. Research into these properties aids in assessing water solubility of sparingly soluble drugs and provides insight into the effects of specific structural modifications on solubility and thermodynamic behavior. This research is foundational for developing new pharmaceuticals and improving the delivery of existing drugs by optimizing their physical and chemical properties (Zherikova et al., 2016).
Synthesis of Novel Compounds
Innovations in chemical synthesis utilizing 4-methylbenzoic acid derivatives have been reported, highlighting efficient protocols for preparing novel compounds. For instance, a novel aminomethylmonoalkylphosphinate was synthesized starting from 4-methylbenzoic acid, showcasing a method that may be applicable to the synthesis of derivatives including 4-Bromo-3-methylbenzoic acid benzyl ester. Such research is crucial for the development of new materials with potential applications in medicine and industry (Ding & Yan, 2012).
Biosynthesis of Aromatic Compounds
Investigations into the biosynthesis of aromatic compounds, such as the benzenoid ester methylbenzoate, provide insights into natural product synthesis and potential bioengineering applications. Understanding the enzymatic pathways and cellular localization of these processes can inform the development of biotechnological methods for producing aromatic esters, including those related to this compound, for use in fragrances and as pharmaceutical intermediates (Kolosova et al., 2001).
Safety and Hazards
Mecanismo De Acción
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Without specific information on the targets of “4-Bromo-3-methylbenzoic acid benzyl ester”, it’s difficult to predict its exact effects.
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of a compound. For example, the compound is stored at a temperature of 2-8°C, suggesting that it may degrade at higher temperatures .
Análisis Bioquímico
Biochemical Properties
4-Bromo-3-methylbenzoic acid benzyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with catalytic agents and petrochemical additives . The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives, which can impact cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. These interactions can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) and can be shipped at room temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The threshold effects and toxicity levels are essential considerations in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its biochemical effects .
Propiedades
IUPAC Name |
benzyl 4-bromo-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-9-13(7-8-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLOQAVILGCIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





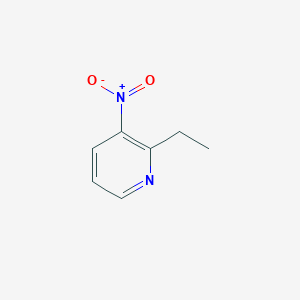
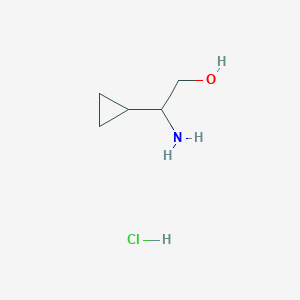

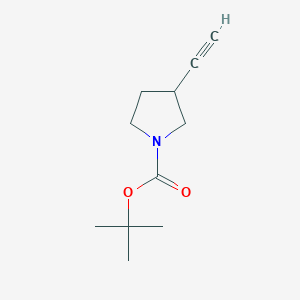
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)





